N-(6-methylheptan-2-yl)-2-nitrobenzamide
Description
N-(6-Methylheptan-2-yl)-2-nitrobenzamide is a nitrobenzamide derivative characterized by a 2-nitro-substituted benzoyl group linked to a branched aliphatic amine moiety (6-methylheptan-2-yl). Nitrobenzamides are typically synthesized via coupling of nitro-substituted benzoyl chlorides with amines, a method widely employed for related compounds . The 6-methylheptan-2-yl side chain distinguishes this compound from other nitrobenzamides, which often feature aromatic or heterocyclic amine groups (e.g., furan or thiadiazole derivatives) .
Properties
IUPAC Name |
N-(6-methylheptan-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)7-6-8-12(3)16-15(18)13-9-4-5-10-14(13)17(19)20/h4-5,9-12H,6-8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHUBOYHSSYYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylheptan-2-yl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with 6-methylheptan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylheptan-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation: The alkyl chain can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-amino-N-(6-methylheptan-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding alcohols or carboxylic acids.
Scientific Research Applications
N-(6-methylheptan-2-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-methylheptan-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Key Observations :
- Synthesis : Most analogs are synthesized via benzoyl chloride-amine coupling under inert conditions (e.g., N₂ atmosphere), with yields varying by amine reactivity . The target compound likely follows this route.
- Biological Activity : Heterocyclic amines (e.g., thiadiazole in ) correlate with anticonvulsant activity, while aromatic amines (e.g., pyridyl in JSF-2172) are explored for pharmacophore modeling .
Physicochemical and Spectroscopic Properties
- Melting Points : Aliphatic derivatives (e.g., N-(6-methylheptan-2-yl)-2-nitrobenzamide) are expected to exhibit lower melting points than crystalline aromatic analogs. For example, N-(furan-2-ylmethyl)-2-nitrobenzamide forms a white solid with a defined melting point, while JSF-2172 is an off-white solid .
- Spectroscopy :
- NMR : Aromatic protons in the benzamide ring typically resonate at δ 7.50–8.75 ppm (¹H NMR), while aliphatic protons (e.g., 6-methylheptan-2-yl) appear at δ 1.0–2.5 ppm .
- UV-Vis : Nitrobenzamides exhibit strong absorbance near 280–300 nm (ε ≈ 600–700 L·mol⁻¹·cm⁻¹), as seen in N-(5-ethyl-thiadiazol-2-yl)-2-nitrobenzamide .
Functional and Pharmacological Comparisons
- Anticonvulsant Activity : N-(5-Ethyl-thiadiazol-2-yl)-2-nitrobenzamide demonstrates 100% protection in rodent models at 50 mg/kg, outperforming Depakin . Aliphatic analogs like the target compound may lack this activity due to the absence of a heterocyclic directing group.
- Metal Coordination : Compounds with N,O-bidentate groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) enable metal-catalyzed C–H functionalization, a feature less likely in aliphatic derivatives .
Quality Control and Analytical Methods
Methods validated for analogs (e.g., TLC, UV spectrophotometry) are applicable to this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
